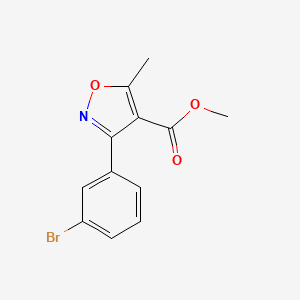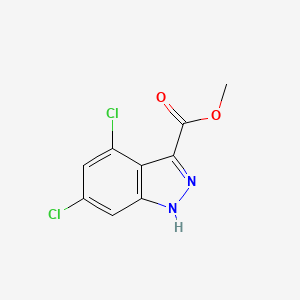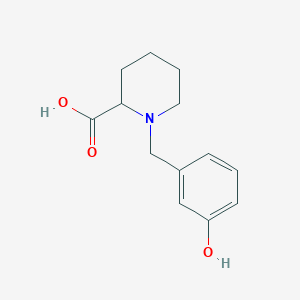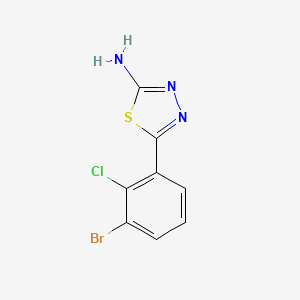![molecular formula C9H14N2O3 B13698776 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one](/img/structure/B13698776.png)
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is a heterocyclic compound that contains nitrogen atoms within its bicyclic structure. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one typically involves the cyclopropanation of alpha-diazoacetates. One efficient method utilizes Ru (II) catalysis for intramolecular cyclopropanation. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then combined with N,N’-Bis (p-toluenesulfonyl) hydrazine in an alkaline reaction to form alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, ensuring the availability of this compound for various research and development purposes.
Chemical Reactions Analysis
Types of Reactions
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one undergoes several types of chemical reactions, including:
Cyclopropanation: The formation of the bicyclic structure involves cyclopropanation of alpha-diazoacetates.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Reduction Reactions: Catalytic hydrogenation can remove protective groups and open the bicyclic structure.
Common Reagents and Conditions
Cyclopropanation: Ru (II) catalysis, alpha-diazoacetates.
Substitution: Various nucleophiles and electrophiles.
Reduction: Catalytic hydrogenation using hydrogen gas and a suitable catalyst.
Major Products Formed
Cyclopropanation: Formation of the bicyclic structure.
Substitution: Substituted derivatives of the compound.
Reduction: Open-chain amines and other reduced products.
Scientific Research Applications
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of antiviral medications, such as boceprevir and pf-07321332.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Pharmaceutical Research: It is utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one involves its reactivity as a bicyclic compound. The nitrogen atoms within the structure can participate in various chemical reactions, including nucleophilic substitution and cycloaddition. The compound’s unique structure allows it to interact with specific molecular targets, making it valuable in drug development.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[3.2.2]nonane: Another bicyclic compound with nitrogen atoms, used in similar applications.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound used in antiviral medications.
Uniqueness
2-Boc-2,4-diazabicyclo[3.1.0]hexan-3-one is unique due to its specific bicyclic structure and the presence of the Boc (tert-butoxycarbonyl) protecting group. This makes it particularly useful in synthetic chemistry and medicinal applications, where selective reactivity and stability are required.
Properties
Molecular Formula |
C9H14N2O3 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
tert-butyl 3-oxo-2,4-diazabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)11-6-4-5(6)10-7(11)12/h5-6H,4H2,1-3H3,(H,10,12) |
InChI Key |
KPSAPNQYLQBNLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CC2NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl [2-Chloro-4-(trifluoromethoxy)phenyl]phosphonate](/img/structure/B13698698.png)
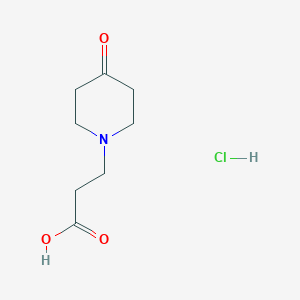
![1-[(1-Boc-4-piperidyl)methyl]pyrazole-3-boronic Acid](/img/structure/B13698707.png)
![2-N,2-N',7-N,7-N'-tetrakis(3-fluoro-4-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine](/img/structure/B13698714.png)
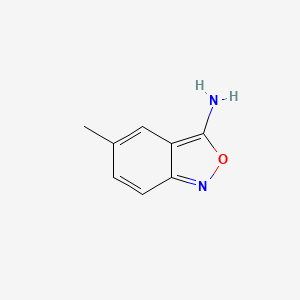

![4-Ethynyl-1-[(3-methylcyclobutyl)methyl]pyrazole](/img/structure/B13698730.png)
![1-Nitrodibenzo[b,d]thiophene-4-boronic Acid Pinacol Ester](/img/structure/B13698737.png)
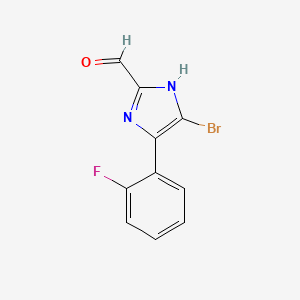
![Ethyl 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B13698755.png)
